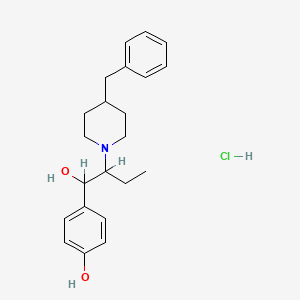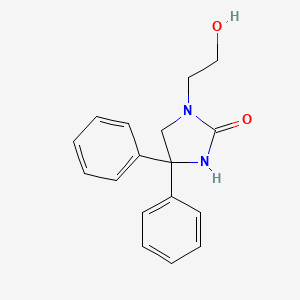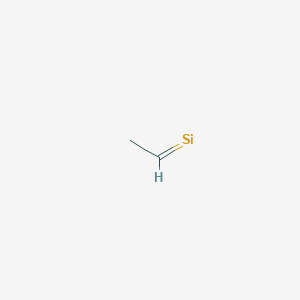
Silapropylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silapropylene is a silicon-containing organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. It is a derivative of propylene where a silicon atom replaces one of the carbon atoms in the propylene molecule. This substitution imparts distinct characteristics to this compound, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silapropylene can be synthesized through several methods, including:
Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond in propylene. Catalysts such as platinum or rhodium are often used to facilitate this reaction.
Grignard Reaction: This method involves the reaction of a Grignard reagent with a silicon halide to produce this compound. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrosilylation processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Silapropylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanol or siloxane compounds. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reduction reactions can convert this compound to silane derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: this compound can participate in substitution reactions where the silicon atom is replaced by other functional groups. Halogenation is a common substitution reaction, using reagents like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out under inert atmosphere conditions.
Substitution: Chlorine, bromine; reactions often require the presence of a catalyst or initiator.
Major Products:
Oxidation: Silanol, siloxane
Reduction: Silane derivatives
Substitution: Halogenated this compound compounds
Wissenschaftliche Forschungsanwendungen
Silapropylene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various silicon-containing compounds. It is also employed in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings. Its unique properties make it suitable for applications in electronics and nanotechnology.
Wirkmechanismus
The mechanism by which silapropylene exerts its effects involves its ability to form stable bonds with other atoms and molecules. The silicon atom in this compound can engage in various bonding interactions, including covalent and coordinate bonds. These interactions enable this compound to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Molecular Targets and Pathways: this compound primarily targets molecular structures that can interact with silicon atoms. This includes organic molecules with functional groups capable of forming bonds with silicon, such as hydroxyl, carboxyl, and amino groups. The pathways involved in this compound’s reactions often include nucleophilic substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
- Silane
- Siloxane
- Silanol
- Silane derivatives
Eigenschaften
Molekularformel |
C2H4Si |
|---|---|
Molekulargewicht |
56.14 g/mol |
InChI |
InChI=1S/C2H4Si/c1-2-3/h2H,1H3 |
InChI-Schlüssel |
SPKGZBZQTFFWBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC=[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




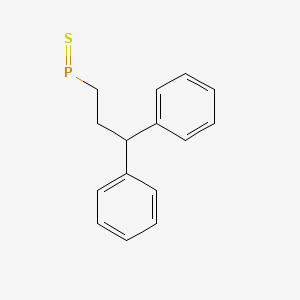
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)
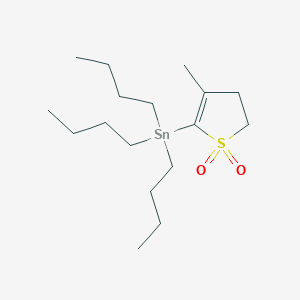

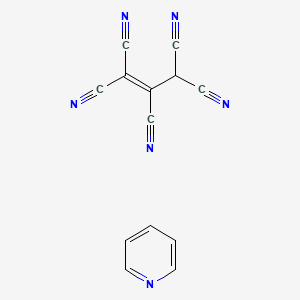
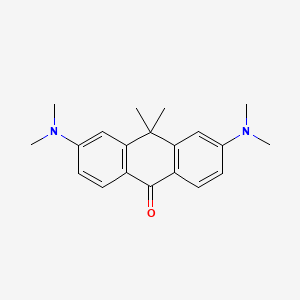
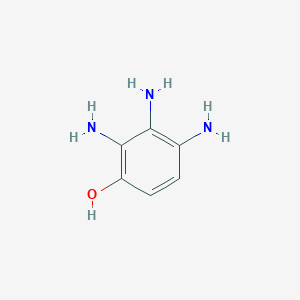

![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
